Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate
Description
Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate is a spirooxindole derivative characterized by a bicyclic pyrrolizine ring fused to an indole core. The molecule features a spiro junction at the indole C3 position, a 5-amino substituent, and a methyl ester group at the pyrrolizine 1'-position. Spirooxindoles are pharmacologically significant due to their structural rigidity and ability to mimic peptide motifs, enabling interactions with biological targets such as kinases and GPCRs .
Syntheses of such compounds often employ multicomponent reactions (MCRs) involving isatin, amino acids, and dipolarophiles under microwave irradiation or catalytic conditions .
Properties
IUPAC Name |
methyl 5'-amino-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-14(20)10-8-16(19-6-2-3-13(10)19)11-7-9(17)4-5-12(11)18-15(16)21/h4-5,7,10,13H,2-3,6,8,17H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIANWNXFPNUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C3=C(C=CC(=C3)N)NC2=O)N4C1CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- InChI Key : UTIANWNXFPNUBS-UHFFFAOYNA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Its structure suggests potential activity as a kinase inhibitor, which has been a focal point in cancer research.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related compounds have shown:
- Inhibition of Tumor Cell Proliferation : Compounds similar to methyl 5-amino-2-oxo have demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast and colon cancer cells. The growth inhibitory concentration (GI50) values often range from nanomolar to micromolar levels .
Kinase Inhibition
In vitro studies have highlighted the potential of this compound as a multikinase inhibitor:
- Target Kinases : It may inhibit key kinases involved in cell cycle regulation and apoptosis, such as CDK4 and CDK6. These kinases are crucial for the progression of various cancers .
Study 1: Cytotoxicity Assessment
A cytotoxicity assay was conducted using several human tumor cell lines (e.g., K562 and DU145). The results indicated that the compound effectively induced apoptosis at concentrations around 30–100 nM. The study emphasized the importance of structural modifications in enhancing cytotoxic effects .
| Cell Line | GI50 (μM) |
|---|---|
| K562 | 0.025 |
| DU145 | 0.050 |
| MCF7 | 0.300 |
| HCT15 | 0.500 |
Study 2: Multikinase Profiling
Further investigations into the kinase inhibition profile revealed that methyl 5-amino-2-oxo could effectively inhibit multiple kinases associated with tumor growth:
| Kinase Target | Inhibition Activity |
|---|---|
| CDK4 | High |
| CDK6 | Moderate |
| FGFR1 | Moderate |
| PDGFRβ | Low |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific functional groups within the compound significantly influence its biological activity. Modifications at the amino or carbonyl positions can enhance potency against targeted kinases or improve selectivity towards cancer cells.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The presence of a free amino group (-NH2) at position 5 and a reactive ester group (-COOCH3) makes this compound amenable to alkylation or acylation. For example:
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Acylation : Reaction with acetyl chloride or acetic anhydride under basic conditions could yield the corresponding acetamide derivative.
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) may lead to N-methylation of the amino group .
Table 1: Potential Alkylation/Acylation Products
| Reagent | Product Structure | Conditions |
|---|---|---|
| Acetic anhydride | Methyl 5-acetamido-2-oxo-...-carboxylate | Pyridine, RT, 12h |
| Methyl iodide | Methyl 5-(methylamino)-2-oxo-...-carboxylate | K2CO3, DMF, 60°C |
Oxidation and Ring-Opening Reactions
The pyrrolizine moiety and spirocyclic system may undergo oxidation or ring-opening under acidic/basic conditions. For example:
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Oxidation : Treatment with DMSO-HCl could oxidize sulfur-containing analogs to isothiazolo derivatives, as seen in structurally similar spiro[indole-3,4'-pyridine] systems .
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Hydrolysis : The ester group may hydrolyze to a carboxylic acid under aqueous acidic or basic conditions (e.g., HCl/EtOH or NaOH/H2O) .
Table 2: Oxidation Pathways Observed in Analogous Systems
| Starting Material | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Spiro[indole-3,4'-pyridine] thiolate | DMSO-HCl | Isothiazolo[5,4-b]pyridine derivative | 72–88% |
Cyclization and Rearrangement
The spirocyclic framework may participate in cycloaddition or tautomeric shifts:
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Ring-Chain Tautomerism : Observed in S-alkylation products of related spiro[indole-3,4'-pyridine] systems, leading to thiazolo[3,2-a]pyridines .
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Prototropic Migration : Under thermal conditions, 3′H→1′H isomerization can occur to stabilize the product .
Functional Group Transformations
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Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid (e.g., using LiOH or H2SO4) .
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Reductive Amination : The amino group could react with aldehydes/ketones in the presence of NaBH4 to form secondary amines .
Synthetic Challenges and Stability
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Discontinued Status : This compound is listed as discontinued , suggesting synthetic challenges in scalability or stability.
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Stereochemical Complexity : The octahydrospiro system introduces multiple stereocenters, complicating regioselective reactions .
Key Research Gaps
Comparison with Similar Compounds
Research Findings
Structural and Crystallographic Insights
- Crystal packing : In , the 4-bromobenzoyl group in compound II deviates from planarity (0.131 Å vs. 0.593 Å in analogue I), facilitating intermolecular C–H···O interactions that stabilize the lattice .
- Puckering parameters : Cremer & Pople analysis reveals that pyrrolizine rings adopt twist (Q = 0.362–0.423 Å) or envelope conformations depending on substituents .
Q & A
What multi-component reaction methodologies are effective for synthesizing spiro[indole-pyrrolizine] derivatives?
Basic Synthesis
The compound can be synthesized via regioselective three-component 1,3-dipolar cycloaddition reactions. For example, azomethine ylides derived from isatins and α-amino acids (e.g., L-proline) react with dipolarophiles like acrylamides or aroylacrylic acids. This one-pot protocol yields spirocyclic frameworks through decarboxylation and cyclative rearrangement . Typical conditions involve refluxing in ethanol or methanol, with yields ranging from 55% to 95% depending on substituents .
Advanced Optimization
Regioselectivity can be modulated by adjusting the electronic nature of dipolarophiles. Electron-deficient alkenes (e.g., benzoylacrylic acid) enhance cycloaddition efficiency, while steric bulk in amino acids (e.g., L-phenylalanine) influences stereochemical outcomes. Post-reaction purification often involves recrystallization from DMF/acetic acid mixtures to isolate high-purity crystalline solids .
How do NMR and X-ray crystallography resolve structural ambiguities in spiro compounds?
Basic Characterization
1H and 13C NMR are critical for confirming spirojunction and substituent positions. Key NMR signals include:
- Spiro carbon : ~70–80 ppm in 13C NMR.
- Oxo groups : 170–180 ppm (ester carbonyl) and ~200 ppm (indole-2-one) .
- Amino protons : Broad singlet at δ 4.5–5.5 ppm in 1H NMR .
Advanced Crystallography
Single-crystal X-ray diffraction (using SHELX software) resolves conformational details. For example, pyrrolizine rings often adopt envelope or half-chair conformations, while intermolecular N–H···O and O–H···O hydrogen bonds stabilize crystal packing . Refinement with SHELXL confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles .
What mechanistic insights explain decarboxylation in spiro[indole-pyrrolizine] synthesis?
Advanced Mechanism
Decarboxylation of intermediates like 2'-aroyl-2-oxo-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylic acids occurs via a six-membered transition state, releasing CO2 and forming a conjugated enolate. This step is rate-determining and highly dependent on solvent polarity (e.g., acetic acid accelerates decarboxylation) .
How do substituents influence biological activity in spirocyclic derivatives?
Basic Screening
Antiviral activity is assessed through in vitro assays against RNA viruses (e.g., influenza). Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity, with IC50 values <10 µM. Structure-activity relationships (SAR) are validated via cytotoxicity assays on Vero cells .
Advanced SAR
Docking studies (using AutoDock Vina) reveal that substituents at the 5-position of the indole ring improve binding to viral neuraminidase. Pharmacophore modeling highlights the importance of the spirocyclic core for rigidity and target engagement .
How are data contradictions resolved in synthetic yields across studies?
Methodological Analysis
Discrepancies in yields (e.g., 55% vs. 95%) arise from variations in dipolarophile reactivity and purification techniques. For example, aroylacrylic acids with nitro groups reduce yields due to steric hindrance, while recrystallization from DMF improves purity . Statistical tools like ANOVA are recommended to compare reaction conditions .
What strategies optimize purification of high-melting-point spiro compounds?
Basic Techniques
Compounds with melting points >200°C (e.g., 250–253°C for carboxylate derivatives) require gradient recrystallization. A stepwise approach using DMF (for solubility) followed by ethanol/water mixtures (for precipitation) effectively removes byproducts .
Advanced Chromatography
High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water, 70:30) resolves stereoisomers. Retention times correlate with lipophilicity (logP values ~2.5–3.5) .
How do computational methods aid in understanding spiro compound reactivity?
Advanced Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity in cycloadditions. Frontier molecular orbital (FMO) analysis shows that HOMO of azomethine ylides interacts with LUMO of dipolarophiles, favoring endo transition states .
What intermolecular interactions dominate crystal packing?
Advanced Crystallography
Intermolecular N–H···O (2.8–3.0 Å) and C–H···π (3.3–3.5 Å) interactions drive packing. For example, centrosymmetric dimers form via N–H···O bonds in 2'-benzoyl derivatives, while π-stacking of indole rings contributes to layered structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
